1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide
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Overview
Description
1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction.
Introduction of the Chlorophenyl Group: The chlorophenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide
- 1-(3-chlorophenyl)-N-(piperidin-4-yl)methanesulfonamide
- 1-(pyridin-3-yl)-N-(piperidin-4-yl)methanesulfonamide
Uniqueness
1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c19-17-4-1-3-16(11-17)14-25(23,24)21-12-15-6-9-22(10-7-15)18-5-2-8-20-13-18/h1-5,8,11,13,15,21H,6-7,9-10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXOJGGLXNLERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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